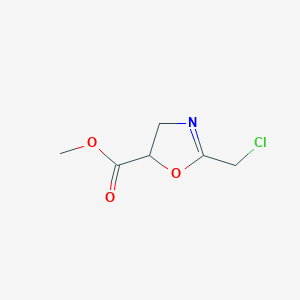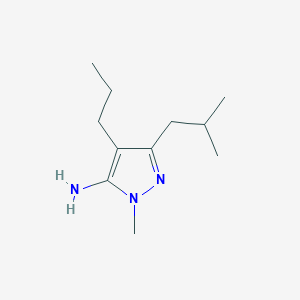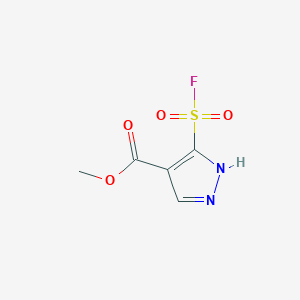
methyl 5-(fluorosulfonyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(fluorosulfonyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a fluorosulfonyl group and a carboxylate ester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(fluorosulfonyl)-1H-pyrazole-4-carboxylate typically involves the introduction of the fluorosulfonyl group onto a pyrazole ring. One common method is the direct fluorosulfonylation of pyrazole derivatives using fluorosulfonyl radicals. This process can be achieved by reacting the pyrazole precursor with sulfuryl fluoride gas (SO2F2) or other fluorosulfonylating reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the fluorosulfonylation process. Additionally, solvent-free reactions and green chemistry principles are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(fluorosulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl fluoride, fluorosulfonylating agents, and various nucleophiles. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of functionalized pyrazole derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
Methyl 5-(fluorosulfonyl)-1H-pyrazole-4-carboxylate has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 5-(fluorosulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group can act as an electrophilic center, facilitating reactions with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- Methyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate
- Methyl 5-(bromosulfonyl)-1H-pyrazole-4-carboxylate
- Methyl 5-(methanesulfonyl)-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 5-(fluorosulfonyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and properties. The fluorine atom enhances the compound’s stability and resistance to metabolic degradation, making it a valuable building block in synthetic chemistry .
Properties
Molecular Formula |
C5H5FN2O4S |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
methyl 5-fluorosulfonyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C5H5FN2O4S/c1-12-5(9)3-2-7-8-4(3)13(6,10)11/h2H,1H3,(H,7,8) |
InChI Key |
KLNNAVQFUMNTJU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NN=C1)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13563907.png)
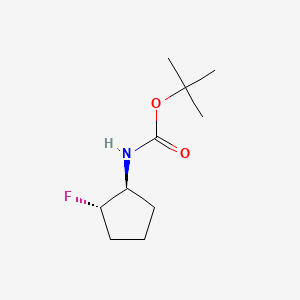
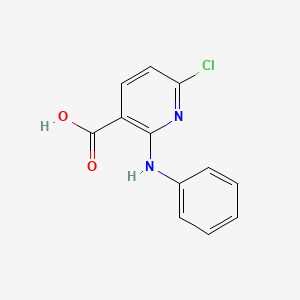
![{[3-(Iodomethyl)cyclobutoxy]methyl}benzene](/img/structure/B13563921.png)
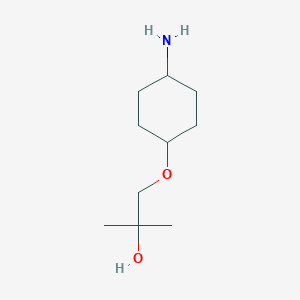
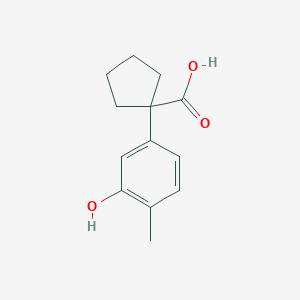
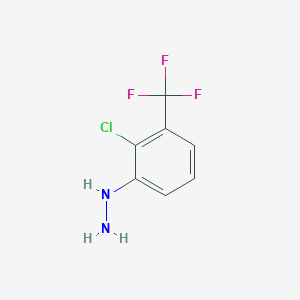
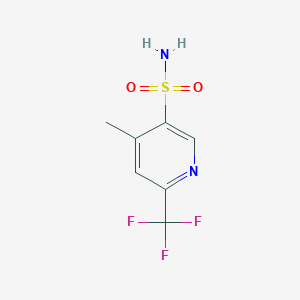
![Tert-butyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate](/img/structure/B13563952.png)

![Pyrazolo[1,5-b]pyridazin-3-ylboronic acid](/img/structure/B13563958.png)
